methyl 5,6-dichloro-1H-indole-2-carboxylate
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Overview
Description
Methyl 5,6-dichloro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6-dichloro-1H-indole-2-carboxylate typically involves the chlorination of an indole precursor followed by esterification. One common method includes the reaction of 5,6-dichloroindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dichloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophiles, allowing for substitutions at various positions.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinonoid structures or reduction to form dihydro derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under mild conditions.
Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic Substitution: Products with substituted electrophiles at various positions on the indole ring.
Nucleophilic Substitution: Products with nucleophiles replacing the chlorine atoms.
Oxidation and Reduction: Quinonoid structures or dihydro derivatives, respectively.
Scientific Research Applications
Methyl 5,6-dichloro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5,6-dichloro-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. The chlorine atoms may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-1H-indole-2-carboxylate
- Methyl 6-chloro-1H-indole-2-carboxylate
- Methyl 5,6-difluoro-1H-indole-2-carboxylate
Uniqueness
Methyl 5,6-dichloro-1H-indole-2-carboxylate is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its potential as a pharmacophore in drug design, providing distinct advantages over similar compounds with single or different halogen substitutions.
Properties
CAS No. |
2107698-57-5 |
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Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
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